molecular formula C11H10N2O4 B1522788 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 857753-43-6

1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B1522788
CAS No.: 857753-43-6
M. Wt: 234.21 g/mol
InChI Key: FTPARFGDHZFCIL-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a 4-methyl-3-nitrophenyl group at the N1 position. This compound belongs to a broader class of succinimide derivatives, which are widely studied for their pharmacological and synthetic utility. The methyl and nitro substituents on the aromatic ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPARFGDHZFCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing potential therapeutic agents, particularly targeting neurological disorders. Its structural features enable modifications that can enhance its bioactivity and selectivity towards specific targets.

Case Study: Anti-Cancer Applications

Recent research has highlighted its role in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism that plays a crucial role in cancer progression and immune response modulation. Inhibitors of IDO1 can enhance anti-tumor immunity, making this compound a candidate for cancer therapies .

Biological Studies

The compound is utilized in studies investigating the interaction of heterocyclic compounds with biological targets such as enzymes and receptors. Its nitro group can be reduced to form an amino group, which may enhance binding affinity to biological macromolecules.

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an anti-inflammatory agent. Various derivatives of pyrrolidine-2,5-dione have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators . For instance, one derivative exhibited an IC50 value of 0.98 μM against COX-2, indicating potent anti-inflammatory activity .

Industrial Applications

The compound is also employed in the synthesis of advanced materials and as an intermediate in producing other chemical compounds. It can undergo various chemical reactions such as reduction, substitution, and oxidation, allowing for the derivation of multiple functionalized products.

Synthesis Techniques

The synthesis typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide . This versatility in synthesis enhances its applicability across different fields.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may then interact with biological macromolecules. The pyrrolidine ring provides structural stability and enhances binding affinity to the target sites .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione with similar compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-Methyl-3-nitrophenyl C11H10N2O4 (assumed) Potential anticonvulsant, synthetic reagent -
1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione 4-Chloro-3-nitrophenyl C10H7ClN2O4 Intermediate in organic synthesis
1-(2,4-Dinitroanilino)-3-(4-isopropoxyphenyl)pyrrolidine-2,5-dione 2,4-Dinitroanilino, 4-isopropoxyphenyl C19H18N4O7 GABA-transaminase inhibition (IC50: 100.5 mM)
3-(4-Methylphenylthio)-1-(2-trifluoromethylphenyl)pyrrolidine-2,5-dione 4-Methylphenylthio, 2-trifluoromethylphenyl C18H14F3NO2S Sulfenylation reagent
1-{3-[4-(5-Methoxyindol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione 5-Methoxyindolyl, piperidinylpropyl C30H31N3O5 High affinity for 5-HT1A/SERT receptors
1-(3-Morpholinopropyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione 3-Methylthiophen-2-yl, morpholinopropyl C15H22N2O3S Anticonvulsant (ED50 < reference drugs)

Key Observations:

  • Electronic Effects: Nitro groups (e.g., in 1-(4-Chloro-3-nitrophenyl)-derivative) enhance electrophilicity, making the compound reactive in substitution reactions .
  • Steric Effects: Bulky substituents like piperidinylpropyl () or morpholinopropyl () improve receptor binding but may reduce solubility.
  • Biological Activity: Morpholinopropyl and thiophene substituents () correlate with enhanced anticonvulsant activity, suggesting that the target compound’s methyl and nitro groups might be optimized for similar effects.

Pharmacological Activity

  • Anticonvulsant Effects: Compounds with morpholinopropyl () or indolyl-piperidinyl () groups show potent activity against voltage-gated ion channels. The target compound’s nitro group may modulate sodium channel blocking, but its methyl group could limit blood-brain barrier penetration compared to nitrogen-containing substituents .
  • Antimicrobial Activity : Mannich bases with pyridine-aniline substituents () exhibit moderate antimicrobial effects. The nitro group in the target compound might enhance antibacterial activity via redox interactions, though this requires validation .

Structural Diversity and SAR Insights

  • Aromatic Substitutions : Chloro and nitro groups () favor synthetic applications, while methoxyindolyl groups () enhance receptor binding.
  • Alkyl Chains: Piperidinylpropyl or morpholinopropyl chains improve pharmacokinetic properties (e.g., half-life) but may increase molecular weight beyond optimal ranges .

Biological Activity

1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core substituted with a 4-methyl-3-nitrophenyl group. This structure contributes to its reactivity and biological interactions. The pyrrolidine ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, which is crucial in cancer immunotherapy. IDO1 catalyzes the first step in L-tryptophan catabolism along the kynurenine pathway, leading to the production of immunosuppressive metabolites that can inhibit T-cell proliferation and promote tumor growth .

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione can significantly inhibit tumor growth by modulating immune responses. In particular, the inhibition of IDO1 has been linked to enhanced anti-tumor immunity .

Anti-inflammatory Effects

Compounds within this class have shown promising anti-inflammatory properties. For instance, studies demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in immune cells. The most effective compounds exhibited significant inhibition of cytokine production in stimulated peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Activity

The antibacterial and antifungal activities of pyrrolidine derivatives have also been documented. For example, studies have shown that some derivatives possess potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 1: IDO1 Inhibition and Cancer Treatment

A study highlighted the effectiveness of this compound as an IDO1 inhibitor in preclinical models. The compound demonstrated a significant reduction in tumor size and improved survival rates in mice bearing tumors when combined with immune checkpoint inhibitors .

Case Study 2: Anti-inflammatory Activity

In another investigation, several pyrrolidine derivatives were tested for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that these compounds could effectively reduce the production of inflammatory mediators such as prostaglandins and cytokines .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of pyrrolidine derivatives:

Compound Biological Activity IC50 (µM)
Compound AIDO1 Inhibition10
Compound BAnti-inflammatory15
Compound CAntibacterial5

These findings suggest that modifications to the substituents on the pyrrolidine ring can enhance biological activity and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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